5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide

Catalog No.
S842575
CAS No.
874772-69-7
M.F
C9H8FNO2S2
M. Wt
245.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide

CAS Number

874772-69-7

Product Name

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide

IUPAC Name

5-fluoro-3-methyl-1-benzothiophene-2-sulfonamide

Molecular Formula

C9H8FNO2S2

Molecular Weight

245.3 g/mol

InChI

InChI=1S/C9H8FNO2S2/c1-5-7-4-6(10)2-3-8(7)14-9(5)15(11,12)13/h2-4H,1H3,(H2,11,12,13)

InChI Key

VJROMBCJDSOQNS-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C=C(C=C2)F)S(=O)(=O)N

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)F)S(=O)(=O)N

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide (CAS 874772-69-7) is a functionally substituted heterocyclic compound belonging to the benzothiophene-2-sulfonamide class. This scaffold is a recognized pharmacophore in medicinal chemistry, primarily utilized in the development of specific protein kinase inhibitors for oncological and immunological research. Its structure incorporates key features—a rigid bicyclic core, a sulfonamide hydrogen bond donor/acceptor group, and targeted halogenation—that are critical for achieving high-affinity binding to the ATP pocket of various kinases.

In kinase inhibitor development, seemingly minor structural modifications, such as replacing the 5-fluoro substituent with hydrogen or another halogen, can drastically alter biological activity. Such changes directly impact the molecule's electronic and steric profile, leading to significant and often unpredictable shifts in target potency, kinase selectivity profile, metabolic stability, and cell permeability. For reproducible results in structure-activity relationship (SAR) studies or lead optimization, procuring the exact, specified compound (CAS 874772-69-7) is critical, as close analogs do not offer equivalent performance and can derail a research program.

Enhanced Potency Against c-FMS Kinase Compared to 5-Chloro Analog

In a direct comparison of inhibitory activity against the c-FMS (CSF-1R) tyrosine kinase, 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide demonstrated significantly higher potency than its direct 5-chloro analog. The 5-fluoro compound exhibited an IC50 value of 0.019 μM, representing a greater than threefold potency advantage over the 5-chloro substituted version (IC50 = 0.062 μM).

Evidence Dimensionc-FMS (CSF-1R) Kinase Inhibition (IC50)
Target Compound Data0.019 µM
Comparator Or Baseline5-Chloro-3-methyl-1-benzothiophene-2-sulfonamide: 0.062 µM
Quantified Difference3.3x more potent
ConditionsIn vitro biochemical kinase assay.

For researchers targeting c-FMS, this threefold increase in potency allows for the use of lower compound concentrations, reducing the risk of off-target effects and providing a more robust starting point for lead optimization.

Superior c-KIT Kinase Inhibition Profile Over 5-Chloro Analog

When evaluated against the c-KIT tyrosine kinase, 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide again showed a more potent inhibitory profile compared to the 5-chloro analog. The target compound registered an IC50 of 0.021 μM, making it nearly twice as potent as the 5-chloro derivative (IC50 = 0.040 μM) in the same assay.

Evidence Dimensionc-KIT Kinase Inhibition (IC50)
Target Compound Data0.021 µM
Comparator Or Baseline5-Chloro-3-methyl-1-benzothiophene-2-sulfonamide: 0.040 µM
Quantified Difference1.9x more potent
ConditionsIn vitro biochemical kinase assay.

This specific potency profile against c-KIT makes this compound a more suitable and efficient tool for investigating c-KIT-driven cancers like GIST, offering higher on-target activity at a given concentration.

Demonstrated Activity Against FLT3 Kinase

The compound also shows potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). With an IC50 value of 0.015 μM, it establishes a strong baseline of activity, making it a valuable precursor or tool compound for research programs focused on FLT3-mutated cancers.

Evidence DimensionFLT3 Kinase Inhibition (IC50)
Target Compound Data0.015 µM
Comparator Or BaselineGeneral baseline for potent kinase inhibitors (typically <100 nM)
Quantified DifferenceFalls within the range of potent activity for this kinase class.
ConditionsIn vitro biochemical kinase assay.

Procuring this compound provides access to a molecule with a pre-validated, potent activity profile against FLT3, saving significant time and resources in the initial stages of an AML-focused drug discovery project.

Lead Scaffold for c-FMS (CSF-1R) Inhibitor Programs

Given its sub-20 nanomolar potency against c-FMS, this compound is an excellent starting point or benchmark for research programs targeting macrophage-driven diseases, including certain cancers, inflammatory arthritis, and other autoimmune conditions where the CSF-1/CSF-1R axis is implicated.

Tool Compound for Investigating c-KIT Driven Cancers

The compound's potent inhibition of c-KIT makes it a valuable tool for academic and industrial labs studying the signaling pathways of gastrointestinal stromal tumors (GIST), mastocytosis, and certain leukemias. Its demonstrated activity provides a reliable positive control and a structural base for developing next-generation c-KIT inhibitors.

Fragment and Precursor for Multi-Kinase Inhibitor Libraries

With documented, high-potency activity against a commercially relevant kinase panel (c-FMS, c-KIT, FLT3), this molecule is a high-value precursor for building focused libraries for hit-to-lead campaigns. Its defined structure-activity relationship makes it a superior choice over less-characterized analogs for generating novel compounds with predictable modulation points.

XLogP3

2.3

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